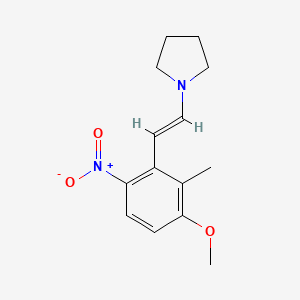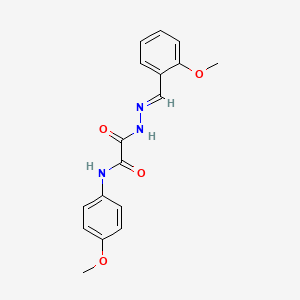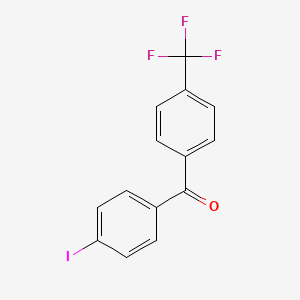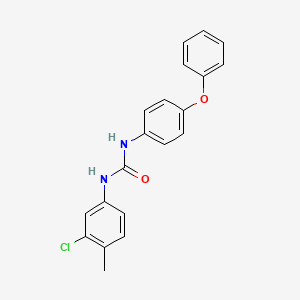
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine is a chemical compound with the molecular formula C14H18N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrostyryl group, which is known for its potential biological activity .
Preparation Methods
The synthesis of 1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine typically involves the reaction of 3-methoxy-2-methyl-6-nitrobenzaldehyde with pyrrolidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the styryl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Methoxy-2-nitrostyryl)pyrrolidine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-(3-Nitrophenyl)pyrrolidine: Lacks the styryl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-2-(3-methoxy-2-methyl-6-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-11-12(7-10-15-8-3-4-9-15)13(16(17)18)5-6-14(11)19-2/h5-7,10H,3-4,8-9H2,1-2H3/b10-7+ |
InChI Key |
HEFOQPPTTXJPDS-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1/C=C/N2CCCC2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C=CC(=C1C=CN2CCCC2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)


![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)







